molecular formula C19H39NO3 B125186 2-Amino-3-hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester CAS No. 750560-88-4

2-Amino-3-hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester

Cat. No. B125186
M. Wt: 329.5 g/mol
InChI Key: QCSTXHIBWMQIGZ-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-hydroxy-15-methyl-hexadecanoic acid ethyl ester (AHME) is an important biochemical compound that has been studied extensively in the scientific community. AHME is a small molecule that has been used in a variety of research applications, including as a drug target and in biochemical and physiological studies. AHME has a wide range of potential uses, including in pharmaceutical and biotechnology applications.

Scientific Research Applications

Environmental Presence and Biodegradation

Research on parabens, which are esters of para-hydroxybenzoic acid, offers insights into the environmental fate of similar esters. These compounds are used as preservatives in various products and have been identified as emerging contaminants due to their weak endocrine-disrupting potentials. Despite wastewater treatments effectively reducing their concentrations, parabens remain detectable in aquatic environments, indicating the persistence and ubiquity of ester compounds similar to 2-Amino-3-hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester in nature (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthesis and Applications in Polymer Chemistry

The modification of xylan, a natural polymer, to produce ethers and esters highlights the potential of esterification in creating materials with specific properties. This process results in biopolymer ethers and esters that may have applications ranging from drug delivery to paper strength additives. Such research underlines the significance of ester functional groups in developing new materials and enhancing existing products (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Biotechnological Routes and Biochemical Research

Lactic acid production from biomass illustrates the biotechnological relevance of esters and hydroxy acids. Lactic acid, a hydroxycarboxylic acid, is used in producing biodegradable polymers and can be considered a precursor to various chemicals, including esters. This review emphasizes the potential of lactic acid in green chemistry, demonstrating the versatility of ester-based compounds in sustainable chemical production (Gao, Ma, & Xu, 2011).

Bioavailability and Metabolic Pathways

Research on aspartame, an ester of aspartylphenylalanine, provides insights into the metabolism of esterified compounds. Aspartame is metabolized into aspartic acid, phenylalanine, and methanol, illustrating the metabolic pathways through which esters can be broken down into their constituent parts. This information is crucial for understanding the bioavailability and potential biological effects of ester compounds, including 2-Amino-3-hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester (Ranney & Oppermann, 1979).

properties

IUPAC Name

ethyl (2R,3R)-2-amino-3-hydroxy-15-methylhexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO3/c1-4-23-19(22)18(20)17(21)15-13-11-9-7-5-6-8-10-12-14-16(2)3/h16-18,21H,4-15,20H2,1-3H3/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSTXHIBWMQIGZ-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(CCCCCCCCCCCC(C)C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@@H](CCCCCCCCCCCC(C)C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453620
Record name 2-Amino-3-hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester

CAS RN

750560-88-4
Record name 2-Amino-3-hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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